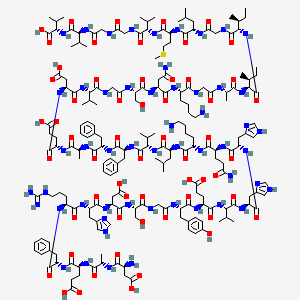
LL-37, Human TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-37, Human TFA is a 37-residue, amphipathic, cathelicidin-derived antimicrobial peptide, which exhibits a broad spectrum of antimicrobial activity. This compound could help protect the cornea from infection and modulates wound healing.
Applications De Recherche Scientifique
Immunomodulatory Role
- LL-37 modulates inflammatory responses by inhibiting the release of proinflammatory cytokines in human monocytic cells. It significantly inhibits the expression of specific proinflammatory genes while not affecting those genes that antagonize inflammation (Mookherjee et al., 2006).
Apoptosis Induction
- LL-37 induces apoptosis in Jurkat T leukemia cells in a calpain- and apoptosis-inducing factor-dependent manner, involving Bax activity. This process is caspase-independent (Mader et al., 2009).
Impact on T-Cell Response
- Treatment with LL-37 enhances the viability of peripheral blood mononuclear cells, affects T-cell proliferation and activation, and promotes the generation of regulatory T-cells. It modulates the expression of inflammatory factors in different scenarios (Alexandre-Ramos et al., 2018).
Antimicrobial and Immunomodulatory Functions
- LL-37's molecular structure influences its balance between immunomodulatory and antimicrobial functions, playing a crucial role in innate immunity (Burton & Steel, 2009).
Effect on Regulatory T Cells
- LL-37 induces apoptosis in regulatory T cells through a granzyme-mediated pathway, suggesting its potential use in modulating adaptive immune responses, particularly in tumor immunity (Mader et al., 2011).
Role in Neonatal and Maternal Infection
- The expression of LL-37 in amniotic fluid is induced in cases of neonatal or maternal infection, indicating its role in innate immunity during the perinatal period (Yoshio et al., 2005).
Protection Against Endotoxemia
- LL-37 demonstrates potent antisepsis properties, inhibiting macrophage stimulation by bacterial components and protecting mice against lethal endotoxemia (Scott et al., 2002).
Activation of Monocytes
- LL-37 induces phosphorylation and activation of the extracellular signal-regulated kinase and p38 kinase pathways in primary human monocytes, affecting monocyte activation, proliferation, and differentiation (Bowdish et al., 2004).
Interaction with Lung Epithelial Cells
- LL-37 interacts with epithelial cells, being actively taken up and eventually localizing to the perinuclear region, influencing the innate immune response (Lau et al., 2005).
Propriétés
Formule moléculaire |
C₂₀₅H₃₄₀N₆₀O₅₃.C₂HF₃O₂ |
|---|---|
Poids moléculaire |
4607.28 |
Séquence |
One Letter Code: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





